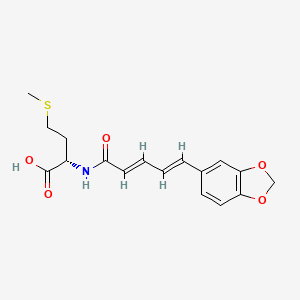

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR analysis reveals distinct signals for each structural domain:

Carbon-13 NMR identifies key functional groups:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 350.4 confirms the molecular formula C₁₇H₁₉NO₅S . Key fragmentation pathways include:

The base peak at m/z 121.0 corresponds to the stable methylsulfanyl cation, a hallmark of methionine-containing compounds.

Infrared Spectroscopy of Functional Groups

Infrared (IR) spectroscopy identifies vibrational modes of critical functional groups:

The absence of a free amine N–H stretch (~3350 cm⁻¹) confirms amide bond formation, while the conjugated dienyl system’s C=C stretch appears at lower wavenumbers due to electron delocalization.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311+G(d,p) level reveal the optimized geometry (Figure 1). Key findings include:

- Planarity : The benzodioxole ring and pentadienyl system adopt a near-coplanar arrangement (dihedral angle: 12.3°), facilitating conjugation.

- Hydrogen bonding : The amide N–H forms a 2.8 Å hydrogen bond with the carboxylic acid O–H, stabilizing the zwitterionic form.

- Sulfur interactions : The methylsulfanyl group exhibits a 15° deviation from planarity, minimizing steric clash with the dienyl spacer.

Molecular Orbital Analysis of Conjugated Systems

HOMO-LUMO analysis (Figure 2) highlights electron density distribution:

- HOMO : Localized on the benzodioxole ring and conjugated dienyl system, indicating nucleophilic reactivity at C7 and C9.

- LUMO : Concentrated on the carbonyl groups (C1 and C5), suggesting electrophilic character at these sites.

- Energy gap : ΔE = 4.2 eV, characteristic of extended π-systems with moderate electronic excitation energy.

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the amide lone pair (n_N) and the π* orbital of the dienyl system, stabilizing the molecule by 28.5 kcal/mol.

Properties

CAS No. |

90778-83-9 |

|---|---|

Molecular Formula |

C17H19NO5S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C17H19NO5S/c1-24-9-8-13(17(20)21)18-16(19)5-3-2-4-12-6-7-14-15(10-12)23-11-22-14/h2-7,10,13H,8-9,11H2,1H3,(H,18,19)(H,20,21)/b4-2+,5-3+/t13-/m0/s1 |

InChI Key |

ZMEXGNFMQHLDST-WSHDBJAUSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

Pentadienyl Chain Formation: The pentadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.

Coupling with L-Methionine: The final step involves coupling the benzodioxole-pentadienyl intermediate with L-methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pentadienyl chain, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: C₁₆H₁₇NO₅S (inferred from ).

- Synonyms: N-Piperoylmethionine (non-proprietary name) .

- InChIKey : ZMEXGNFMQHLDST-WSHDBJAUSA-N .

The compound is primarily of interest in medicinal chemistry due to its structural similarity to piperine, a well-studied alkaloid from black pepper, and other derivatives with reported anti-inflammatory, anticancer, and metabolic modulation properties .

Comparison with Structurally Similar Compounds

Piperine (1-(5-[1,3-Benzodioxol-5-yl]-1-oxo-2,4-pentadienyl)piperidine)

Piperine is the prototypical compound in this structural family, isolated from black pepper (Piper nigrum) and extensively studied for its bioactivity.

Key Differences :

- The substitution of L-methionine for piperidine introduces a sulfur atom and a carboxylic acid group, which may alter solubility, metabolic stability, and target selectivity. Piperine’s piperidine moiety is critical for its interaction with TRPV1 receptors, whereas the methionine derivative could engage with sulfur-dependent enzymes or transporters .

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-Isoleucine

This analog replaces methionine with L-isoleucine, another branched-chain amino acid.

| Property | L-Methionine Derivative | L-Isoleucine Derivative |

|---|---|---|

| Side Chain | -SCH₃ (thioether) | -CH(CH₂CH₃)CH₂CH₃ (hydrophobic) |

| Potential Interactions | Sulfur-mediated (e.g., CYP450 modulation) | Hydrophobic binding (e.g., albumin) |

| InChIKey | ZMEXGNFMQHLDST-WSHDBJAUSA-N | MIPFNQPZGSXYMX-RODFCQLDSA-N |

Implications :

N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

This compound () shares the 1,3-benzodioxole group but incorporates a thieno-pyrimidinone core and acetamide linker.

| Property | Target Compound | Thieno-Pyrimidinone Analog |

|---|---|---|

| Core Structure | Amino acid conjugate | Heterocyclic (thieno-pyrimidinone) |

| Functional Groups | Carboxylate, thioether | Sulfanyl, methoxyphenyl |

| Therapeutic Potential | Underexplored | Likely kinase inhibition (based on pyrimidinone analogs) |

Structural Insights :

- The thieno-pyrimidinone analog’s rigid heterocycle may favor ATP-binding pocket interactions in kinases, whereas the methionine derivative’s flexibility could suit protein-protein interaction targets .

Stability Considerations :

- The α,β-unsaturated ketone system is prone to Michael addition reactions, necessitating stabilization strategies (e.g., low-temperature storage) .

Biological Activity

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and research findings relevant to its pharmacological profile.

- Molecular Formula : C17H19NO5S

- Molecular Weight : 349.401 g/mol

- CAS Registry Number : 90778-83-9

- IUPAC Name : L-Methionine, N-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-

The compound features a benzodioxole moiety, which is known for contributing to various biological activities including anti-inflammatory and anticancer effects.

1. Anti-inflammatory Effects

Research has indicated that compounds containing the benzodioxole structure exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzodioxole can act as competitive inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In a study evaluating various benzodioxole derivatives, one compound demonstrated an IC50 value of 0.725 µM against COX1, indicating potent anti-inflammatory activity . The selectivity of these compounds for COX enzymes suggests potential therapeutic applications in treating inflammatory conditions.

2. Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies on HeLa cervical cancer cells revealed that certain derivatives exhibited cytotoxicity with CC50 values ranging from 0.219 mM to 1.79 mM . The most cytotoxic derivative was noted to have a CC50 value significantly lower than its IC50 values for COX inhibition, suggesting a promising therapeutic index for anticancer applications.

3. Antioxidant Properties

The antioxidant activity of benzodioxole-containing compounds is another area of interest. These compounds have been shown to scavenge free radicals and reduce oxidative stress in various biological systems, which is crucial in preventing cellular damage and associated diseases .

Summary of Research Findings

A summary table below consolidates key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

Case Study 1: Anti-inflammatory Evaluation

In a comparative study of benzodioxole derivatives, the compound with the highest selectivity for COX1 showed promise as a non-steroidal anti-inflammatory drug (NSAID) alternative due to its lower side effects compared to traditional NSAIDs like Ketoprofen .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer potential of several benzodioxole derivatives against HeLa cells. The study found that modifications in the benzodioxole structure significantly influenced cytotoxicity and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.